molecular formula C11H16N2O6S B3365051 4-(4-Nitrophenyl)piperidine hydrogen sulfate CAS No. 1196151-48-0

4-(4-Nitrophenyl)piperidine hydrogen sulfate

Cat. No.: B3365051
CAS No.: 1196151-48-0
M. Wt: 304.32 g/mol
InChI Key: PKSYUXKSHPDVJW-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)piperidine hydrogen sulfate is a chemical compound with the molecular formula C11H16N2O6S and a molecular weight of 304.32 g/mol . It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydrogen sulfate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)piperidine hydrogen sulfate typically involves the nitration of piperidine derivatives followed by sulfonation. One common method includes the reaction of 4-nitrophenylpiperidine with sulfuric acid under controlled conditions to yield the hydrogen sulfate salt . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)piperidine hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Nitrophenyl)piperidine hydrogen sulfate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)piperidine hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)piperidine
  • 4-(4-Aminophenyl)piperidine
  • 4-(4-Methylphenyl)piperidine

Uniqueness

4-(4-Nitrophenyl)piperidine hydrogen sulfate is unique due to the presence of both a nitrophenyl group and a hydrogen sulfate group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The hydrogen sulfate group enhances the compound’s solubility in water, making it more versatile for various applications .

Properties

IUPAC Name

4-(4-nitrophenyl)piperidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.H2O4S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-5(2,3)4/h1-4,10,12H,5-8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSYUXKSHPDVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-48-0
Record name Piperidine, 4-(4-nitrophenyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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